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Compound of Interest

Compound Name: Bohemine

Cat. No.: B1667358 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Bohemine is a synthetic 2,6,9-trisubstituted purine analogue that has garnered significant

interest in the field of oncology and cell biology due to its potent and selective inhibition of

cyclin-dependent kinases (CDKs). As a cell-permeable small molecule, it serves as a valuable

tool for studying cell cycle regulation and holds potential as a scaffold for the development of

novel anti-cancer therapeutics. This technical guide provides a comprehensive overview of the

chemical structure, physicochemical properties, and biological activity of Bohemine, with a

focus on its mechanism of action as a CDK inhibitor. Detailed experimental methodologies and

a summary of key quantitative data are presented to facilitate further research and

development.

Chemical Structure and Properties
Bohemine, also known by its IUPAC name 2-(3-Hydroxypropylamino)-6-benzylamino-9-

isopropylpurine, is a synthetic purine derivative. Its chemical identity and key properties are

summarized in the tables below.

Table 1: Chemical Identifiers of Bohemine
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Identifier Value

IUPAC Name
2-(3-Hydroxypropylamino)-6-benzylamino-9-

isopropylpurine

Synonyms
3-[[6-(benzylamino)-9-propan-2-ylpurin-2-

yl]amino]propan-1-ol

CAS Number 189232-42-6[1][2]

Molecular Formula C18H24N6O[1][3]

SMILES CC(C)n1cnc2c(NCc3ccccc3)nc(NCCCO)nc12[2]

InChI

1S/C18H24N6O/c1-13(2)24-12-21-15-16(20-11-

14-7-4-3-5-8-14)22-18(23-17(15)24)19-9-6-10-

25/h3-5,7-8,12-13,25H,6,9-11H2,1-2H3,

(H2,19,20,22,23)[2]

Table 2: Physicochemical Properties of Bohemine
Property Value Source

Molecular Weight 340.43 g/mol [3][4]

Monoisotopic Mass 340.2012 u [3]

AlogP 2.81 [3]

Polar Surface Area 87.89 Å² [3]

Basic pKa 5.26 [3]

Solubility
Soluble in chloroform (50

mg/mL)
[2]

Form Powder [2]

Storage -20°C [1][2]
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Bohemine belongs to the class of 2,6,9-trisubstituted purines. A general synthetic strategy for

this class of compounds typically involves a three-step process starting from 2,6-dichloropurine.

[1] While a specific, detailed experimental protocol for the synthesis of Bohemine is not readily

available in the public domain, the following general methodology for the synthesis of

analogous 2,6,9-trisubstituted purines can be adapted.

General Synthetic Scheme for 2,6,9-Trisubstituted
Purines

2,6-Dichloropurine N9-isopropyl-2,6-dichloropurine

 Alkyl Halide (e.g., Isopropyl iodide)
 Base (e.g., K2CO3), DMF 

6-benzylamino-2-chloro-9-isopropylpurine

 Benzylamine
 Base (e.g., DIPEA), Solvent 

Bohemine

 3-amino-1-propanol
 Heat 

Click to download full resolution via product page

Figure 1: General synthetic route for Bohemine.

Step 1: N9-Alkylation of 2,6-Dichloropurine 2,6-Dichloropurine is alkylated at the N9 position

using an appropriate alkyl halide (e.g., isopropyl iodide for Bohemine synthesis) in the

presence of a base such as potassium carbonate in a polar aprotic solvent like

dimethylformamide (DMF). This reaction typically yields a mixture of N9 and N7 regioisomers,

which may require chromatographic separation.

Step 2: Nucleophilic Substitution at C6 The more reactive chlorine atom at the C6 position of

the N9-alkylated dichloropurine is displaced by a primary amine. For Bohemine, this would be

benzylamine, typically reacted in the presence of a non-nucleophilic base like

diisopropylethylamine (DIPEA) in a suitable solvent.

Step 3: Nucleophilic Substitution at C2 The final substitution at the C2 position is achieved by

reacting the 6-substituted-2-chloropurine with another amine. In the case of Bohemine, 3-

amino-1-propanol is used. This step often requires heating to drive the reaction to completion.

The final product, Bohemine, is then purified using standard techniques such as column

chromatography.

Biological Activity and Mechanism of Action
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Bohemine is a potent inhibitor of cyclin-dependent kinases (CDKs), key enzymes that regulate

the progression of the cell cycle.[1] Its primary mechanism of action is through competitive

binding to the ATP-binding pocket of these kinases.

Inhibition of Cyclin-Dependent Kinases
Bohemine has been shown to inhibit the activity of several CDK-cyclin complexes, with notable

potency against CDK1/Cyclin B and CDK2/Cyclin E.[1] The half-maximal inhibitory

concentrations (IC50) for these key cell cycle kinases are summarized in Table 3.

Table 3: In Vitro Kinase Inhibitory Activity of Bohemine
Target Kinase IC50 (µM)

CDK1/Cyclin B 1.1

CDK2/Cyclin E 0.8

Inhibition of Cancer Cell Growth
Consistent with its role as a CDK inhibitor, Bohemine exhibits cytostatic effects on a variety of

human cancer cell lines. The IC50 values for growth inhibition are presented in Table 4.

Table 4: Growth Inhibitory Activity of Bohemine against
Human Cancer Cell Lines

Cell Line Cancer Type IC50 (µM)

MCF7 Breast Cancer 28

K562
Chronic Myelogenous

Leukemia
113

CEM
T-cell Acute Lymphoblastic

Leukemia
27

HOS Osteosarcoma 58

G361 Melanoma 45
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Cell Cycle Arrest
By inhibiting CDK1 and CDK2, Bohemine disrupts the normal progression of the cell cycle,

leading to cell cycle arrest at the G1/S and G2/M transitions. This prevents cancer cells from

proliferating. The signaling pathway illustrating this mechanism is depicted below.
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Preparation

Kinase Reaction

Detection

Data Analysis

Prepare serial dilutions of Bohemine

Add kinase, substrate, and Bohemine to 96-well plate

Add ATP to initiate reaction

Incubate at 30°C

Add luminescent reagent

Incubate at room temperature

Measure luminescence

Calculate % inhibition

Determine IC50 value
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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